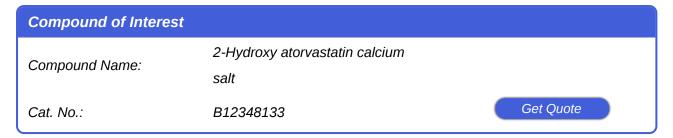




An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties of **2-Hydroxy Atorvastatin Calcium Salt**, an active metabolite of Atorvastatin. The document details its physicochemical characteristics, pharmacological activity, metabolic pathways, and relevant experimental protocols, presented with clarity for a scientific audience.

Core Physicochemical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a primary active metabolite of Atorvastatin.[1][2] The compound is typically supplied as a calcium salt. There are variations in the reported molecular formula and weight, which generally refer to the ratio of the 2-Hydroxy Atorvastatin anion to the calcium cation. The most common representation is a 2:1 salt.

Table 1: Physicochemical and Identification Data for 2-Hydroxy Atorvastatin Calcium Salt



| Property | Value | Reference(s) |
|-------------------|---|-----------------|
| IUPAC Name | calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [3][4] |
| Synonyms | o-hydroxy Atorvastatin, ortho- hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [1] |
| CAS Number | 265989-46-6 | [1][3][5] |
| Molecular Formula | C66H68CaF2N4O12 (2:1 salt) | [3][4][6] |
| Molecular Weight | 1187.35 g/mol (for 2:1 salt) | [3][4][6] |
| Appearance | White to Pale Yellow Solid | [7] |
| Melting Point | >166°C (decomposition) or 223°C (decomposition) | [8][9] |
| Solubility | Soluble in DMSO (~12.5 mg/mL) and Methanol.[1][10] [11] Very slightly soluble in water.[12] | [1][10][11][12] |

Note: Some suppliers may list the formula as $C_{33}H_{35}FN_2O_6\cdot 0.5Ca$ with a molecular weight of approximately 594.69 g/mol , which is chemically equivalent to the 2:1 salt.[5]

Pharmacological Profile

2-Hydroxy Atorvastatin is not merely a byproduct of metabolism; it is an active metabolite that contributes significantly to the therapeutic effects of the parent drug, Atorvastatin.

Mechanism of Action: HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[13][14] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[13][14] The inhibition of HMG-CoA reductase in the



liver leads to a decrease in intracellular cholesterol levels. This stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[13][15] The active metabolites of Atorvastatin are responsible for approximately 70% of the total plasma HMG-CoA reductase inhibitory activity.[16][17]

Potency and Biological Activity

2-Hydroxy Atorvastatin is considered equipotent to the parent drug, Atorvastatin.[18] The IC₅₀ value for Atorvastatin's inhibition of HMG-CoA reductase is 8 nM, and its active metabolites exhibit similar potency.[5][10] Beyond lipid-lowering, this metabolite also demonstrates antioxidant properties, inhibiting lipid hydroperoxide formation.[1] Furthermore, it has been shown to reduce cell death in primary rat cortical neurons following oxygen-glucose deprivation.[9]

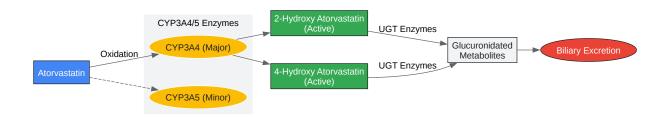
Metabolism and Signaling Pathways

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[16][19]

Cytochrome P450-Mediated Metabolism

The primary metabolic pathway for Atorvastatin is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[16][20][21] This process results in the formation of two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (parahydroxylated).[21][22] These hydroxylated derivatives are then subject to further metabolism, including glucuronidation.[16][20]





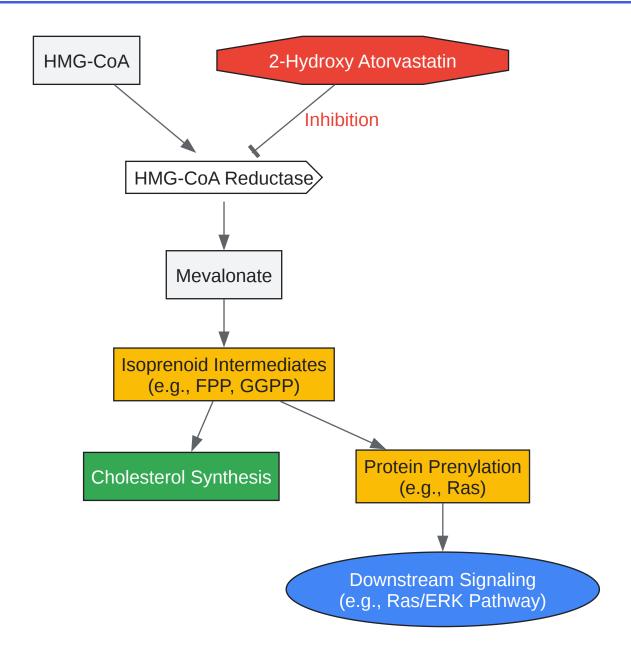
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Fig 1. Metabolic pathway of Atorvastatin to its active hydroxy metabolites.

HMG-CoA Reductase Pathway and Downstream Effects

The inhibition of HMG-CoA reductase by 2-Hydroxy Atorvastatin blocks the conversion of HMG-CoA to Mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. This disruption affects downstream signaling pathways that rely on prenylated proteins, such as Ras. By inhibiting HMG-CoA reductase, statins can lead to the inactivation of Ras and ERK1/2 signaling pathways.[23]





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Fig 2. Inhibition of the HMG-CoA Reductase pathway by 2-Hydroxy Atorvastatin.

Experimental Protocols

The quantification of 2-Hydroxy Atorvastatin, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant analytical technique.[24][25][26][27]

Protocol: Quantification in Human Plasma via LC-MS/MS

Foundational & Exploratory





This section outlines a representative protocol synthesized from common methodologies for the simultaneous determination of Atorvastatin and its hydroxy metabolites in human plasma.[24] [26][28]

Objective: To accurately quantify the concentration of 2-Hydroxy Atorvastatin in human plasma samples.

- A. Sample Preparation (Solid Phase Extraction SPE)[26]
- Condition a solid-phase extraction cartridge (e.g., C18) with 0.5 mL of methanol, followed by 0.5 mL of water.
- To a 200 μL plasma sample, add an appropriate internal standard.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.
- Elute the analytes (including 2-Hydroxy Atorvastatin) with two 0.5 mL aliquots of methanol.
- Evaporate the combined eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in 100-200 μL of the mobile phase for injection.
- B. Chromatographic Conditions[26][28]
- HPLC System: A validated HPLC or UPLC system.
- Column: C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC HSS T3).[25][28]
- Mobile Phase: An isocratic mixture, such as 0.05% formic acid in a water/acetonitrile mixture (e.g., 25:75, v/v).[25]
- Flow Rate: 0.2 0.6 mL/min.[2][26]
- Injection Volume: 15 20 μL.[2][28]
- Column Temperature: Ambient or controlled (e.g., 40°C).



C. Mass Spectrometric Detection[2][24][25]

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, though negative ion mode has also been used for improved selectivity.[26]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition (Example): For 2-Hydroxy Atorvastatin, a common transition is m/z 575.4 → 466.2 or 575.5 → 440.5.[25] These transitions should be optimized for the specific instrument used.

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Setting | Reference(s) |
|------------------------|--|--------------|
| Extraction Method | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | [25][26] |
| Chromatographic Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm) | [25] |
| Mobile Phase | 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v) | [25] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [25] |
| MRM Transition (m/z) | 575.4 → 466.2 | [25] |
| Linear Range | 0.2–40 ng/mL | [25][29] |
| Limit of Quantitation | ~0.07 ng/mL | [24] |

```
graph TD {
A[Start: Plasma Sample] --> B{Add Internal Standard};
B --> C[Solid Phase Extraction (SPE)];
subgraph SPE_Process [ ]
```



```
C1[1. Condition Cartridge] --> C2[2. Load Sample];
C2 --> C3[3. Wash];
C3 --> C4[4. Elute Analyte];
end
C --> C4;
C4 --> D{Evaporate to Dryness};
D --> E[Reconstitute in Mobile Phase];
E --> F[Inject into LC-MS/MS];
subgraph LC MS MS Analysis [ ]
F1[HPLC Separation on C18 Column] --> F2[ESI Ionization];
F2 --> F3[Tandem MS Detection (MRM)];
end
F --> F1;
F3 --> G[End: Data Acquisition & Quantification];
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}
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Fig 3. Workflow for bioanalytical quantification of 2-Hydroxy Atorvastatin.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12348133#2-hydroxy-atorvastatin-calcium-salt-basic-properties]

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